molecular formula C9H13N B6147230 3-ethyl-2-methylaniline CAS No. 857245-39-7

3-ethyl-2-methylaniline

Cat. No. B6147230
CAS RN: 857245-39-7
M. Wt: 135.2
InChI Key:
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Description

3-Ethyl-2-methylaniline is an organic compound with the molecular formula C9H13N . It is a derivative of aniline, where a methyl group is substituted onto the benzene ring .


Synthesis Analysis

The synthesis of this compound could potentially involve a multistep process. The first step could be a nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . Another method involves the methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with an amine group (NH2) and a methyl group (CH3) attached to it . The positions of these groups on the benzene ring differentiate it from other aniline derivatives .

Scientific Research Applications

Synthesis and Antibacterial Activity 3-Ethyl-2-methylaniline has been utilized in the synthesis of 3-substituted-6-(3-ethyl-4-methylanilino)uracils, which have shown potent antibacterial activity against Gram-positive bacteria. These compounds inhibit bacterial DNA polymerase IIIC, essential for bacterial replication, and have demonstrated protective effects in mouse models against lethal infections by Staphylococcus aureus. This research suggests the potential of this compound derivatives in developing new antibacterial agents (C. Zhi et al., 2005).

Catalytic Transformations for Organic Synthesis The compound has been implicated in organic synthesis methodologies, such as in the transformation of 2-ethyl-N-methylanilines to 3-methylindoles using an iridium catalyst. This process showcases the versatility of this compound in catalytic transformations, providing direct access to indoles and indolines, which are valuable in pharmaceuticals and materials science (Toshimichi Ohmura et al., 2020).

Material Science and Molecular Interactions In material science, the interaction of this compound with other compounds has been studied for understanding the thermodynamic properties of mixtures. These studies involve measuring densities, speeds of sound, and excess molar enthalpies to predict interactions and the nature of complexes formed, which can inform the design of new materials and compounds (V. Sharma & S. Solanki, 2013).

Environmental Biodegradation Research into the biodegradation of chloroacetanilide herbicides identified this compound as a key intermediate. Sphingobium sp. strain MEA3-1 utilizes this compound, among others, as a sole carbon and energy source, shedding light on the pathways of environmental biodegradation and the potential for bioremediation strategies (W. Dong et al., 2015).

Safety and Hazards

3-Ethyl-2-methylaniline may pose certain hazards. Inhalation or contact with the material may irritate or burn skin and eyes. It may produce irritating, corrosive, and/or toxic gases. Vapors may cause dizziness or suffocation .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-ethyl-2-methylaniline can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-nitrotoluene", "ethylamine", "sodium hydroxide", "methanol", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Reduction of 2-nitrotoluene to 2-methylaniline using sodium hydroxide and hydrogen gas", "Alkylation of 2-methylaniline with ethylamine in the presence of methanol and hydrochloric acid to form 3-ethyl-2-methylaniline hydrochloride", "Neutralization of 3-ethyl-2-methylaniline hydrochloride with sodium bicarbonate to form 3-ethyl-2-methylaniline", "Extraction of 3-ethyl-2-methylaniline with dichloromethane", "Washing of the organic layer with water and drying over sodium chloride", "Removal of the solvent under reduced pressure to obtain 3-ethyl-2-methylaniline as a colorless liquid" ] }

CAS RN

857245-39-7

Molecular Formula

C9H13N

Molecular Weight

135.2

Purity

95

Origin of Product

United States

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